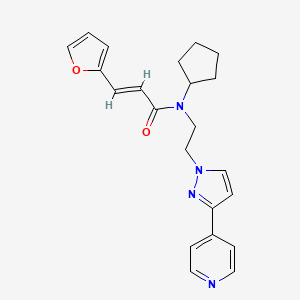![molecular formula C11H11BrO B2498559 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone CAS No. 1218625-92-3](/img/structure/B2498559.png)
1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone often involves complex reactions, including homolytic displacements and dehydrogenative homocoupling. For instance, 1-cyano-2-(trichloroethyl)cyclopropanes have been synthesized via a sequence of reactions involving homolytic displacement of cobaloxime(II) from allylcobaloxime(III) complexes by bromocyanomethyl radicals and subsequent reactions (Bury, Corker, & Johnson, 1982). These methods highlight the complexity and versatility in synthesizing cyclopropyl-based compounds.
Molecular Structure Analysis
The molecular structure of compounds structurally related to this compound has been explored through X-ray diffraction, spectroscopy, and theoretical calculations. Studies have shown the importance of intramolecular hydrogen bonding and π-π stacking interactions in stabilizing the crystal structures of such compounds (Majumdar, 2016). This provides insight into the stability and reactivity of the molecule.
Chemical Reactions and Properties
Chemical reactions involving cyclopropyl groups, such as those present in this compound, often include ring-opening and substitution reactions. The reactivity of the cyclopropyl group, particularly with electrophilic compounds, has been documented in the synthesis of various derivatives, demonstrating the cyclopropyl group's role in facilitating complex chemical transformations (Ito, Freytag, & Yoshifuji, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis of Tryptamines
The cyclopropylketone arylhydrazones, generated in situ from arylhydrazine hydrochlorides and ketones, undergo a domino Cloke-Stevens/Grandberg rearrangement, leading to the formation of tryptamine derivatives. The use of (2-arylcyclopropyl)ethanones results in branched tryptamines with aryl groups in the α-position to the amino group. This method effectively synthesizes enantiomerically pure tryptamine derivatives (Salikov et al., 2017).
Hydrogen-Bonding Patterns
Compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone are characterized by bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups. This hydrogen bonding leads to the formation of centrosymmetric dimers and stabilizes the crystal structures through weak C-H...Br interactions and other weak interactions (Balderson et al., 2007).
Enzymatic Processes
Enzymatic processes have been developed for the preparation of chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which are vital for the synthesis of certain pharmaceuticals. A ketoreductase (KRED) was screened for its ability to transform a related compound into the chiral alcohol with high conversion and enantiomeric excess, making this process environmentally sound and suitable for industrial applications (Guo et al., 2017).
Antimycobacterial Activity
Hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Most compounds displayed moderate to good activity, with certain compounds exhibiting potency significantly higher than standard drugs (Ponnuchamy et al., 2014).
Reaction Mechanisms and Product Formation
Research has been done on the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol. The studies in acidic and basic solutions demonstrate the involvement of oxygen acidity, undergoing -OH-induced deprotonation and leading to various product distributions. The reaction mechanisms have been rationalized based on water-induced competition between O-neophyl shift and C-cyclopropyl beta-scission (Bietti et al., 2006).
Eigenschaften
IUPAC Name |
1-[(1R,2R)-2-(3-bromophenyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7(13)10-6-11(10)8-3-2-4-9(12)5-8/h2-5,10-11H,6H2,1H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJRSKBNQNNNFE-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

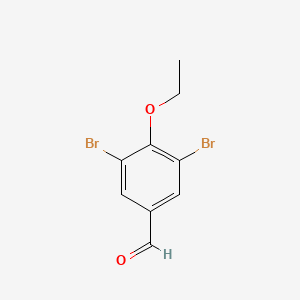
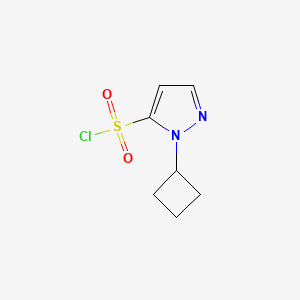
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)

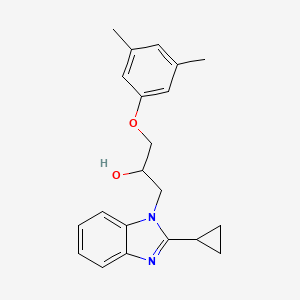


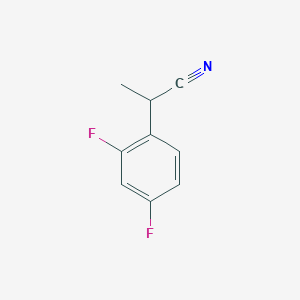

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

